![molecular formula C26H45NO2 B12556265 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide CAS No. 143282-03-5](/img/structure/B12556265.png)
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups and an acetamide moiety with two butyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 3,4-dihydroxybenzene with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions in an organic solvent like dimethylformamide.
Acetamide Formation: The phenoxy intermediate is then reacted with N,N-dibutylacetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction is typically performed at room temperature in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid
- 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile
- Bis[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the dibutylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
143282-03-5 |
|---|---|
Formule moléculaire |
C26H45NO2 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
2-[3,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide |
InChI |
InChI=1S/C26H45NO2/c1-9-13-17-27(18-14-10-2)24(28)20-29-21-15-16-22(25(5,6)11-3)23(19-21)26(7,8)12-4/h15-16,19H,9-14,17-18,20H2,1-8H3 |
Clé InChI |
SSRCTJUDTOLBCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)COC1=CC(=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


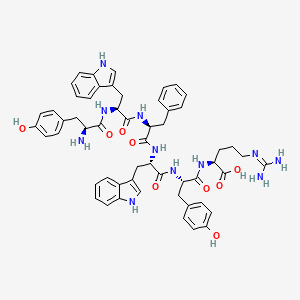
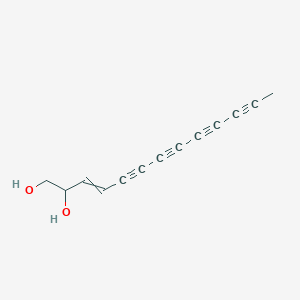
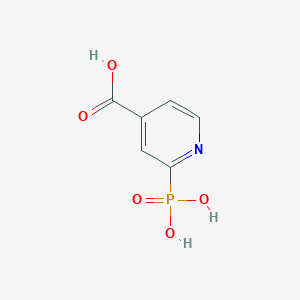

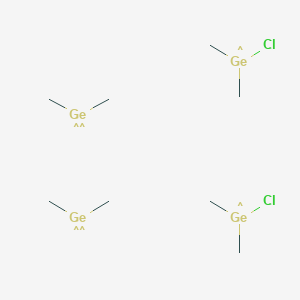
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
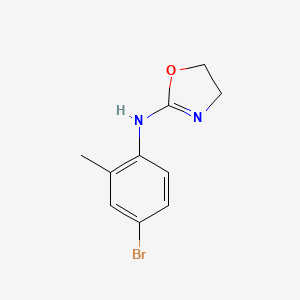
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)

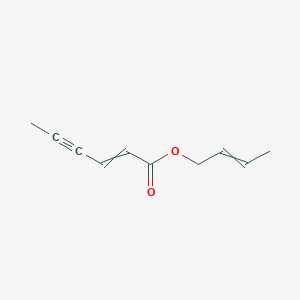
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
